molecular formula C19H18N4O3 B2900486 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol CAS No. 2034253-11-5

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol

Cat. No.: B2900486
CAS No.: 2034253-11-5
M. Wt: 350.378
InChI Key: AKCJZKKNRYLYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical research for its potential as a phosphodiesterase 10A (PDE10A) inhibitor . The compound's structure integrates a quinolin-2-ol scaffold linked via a carbonyl group to a piperidine ring that is itself functionalized with a pyrazine ether group. This molecular architecture is characteristic of compounds investigated for modulating central nervous system (CNS) targets . PDE10A is an enzyme highly expressed in the brain's striatum, and inhibition of this enzyme has emerged as a promising therapeutic strategy for several neuropsychiatric and neurodegenerative disorders . Research into compounds of this class is focused on their potential application in conditions such as schizophrenia, Huntington's disease, obsessive-compulsive disorder (OCD), and bipolar disorder . The proposed mechanism of action involves the inhibition of PDE10A, which hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By preventing their breakdown, PDE10A inhibitors enhance striatal neurotransmission, potentially addressing the underlying pathophysiology of these CNS conditions . This product is intended for research purposes only, providing scientists with a high-quality chemical tool for in vitro binding assays, enzymatic activity studies, and other preclinical investigations to further elucidate the pharmacology of PDE10 inhibition and its therapeutic potential. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17-10-15(14-5-1-2-6-16(14)22-17)19(25)23-9-3-4-13(12-23)26-18-11-20-7-8-21-18/h1-2,5-8,10-11,13H,3-4,9,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJZKKNRYLYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the reaction of 4-hydroxy-2(1H)-quinolinones with various reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent modifications:

Compound Class Key Substituents Source
Quinoline-4-carboxylic acids (e.g., B28, B29) Phenyl or aminophenyl at position 2; carboxylic acid at position 4
Piperazine-linked esters (C1–C7) Halogenated/methoxylated phenyl at position 2; methyl ester at position 4
6-(Dimethylamino)quinolin-2-ol derivatives Dimethylamino group at position 6; hydroxyl at position 2
Pyrazolo[4,3-c]quinolin-3-ones Pyrazole fused to quinoline; ketone at position 3

Key Observations :

Electronic Effects: The hydroxyl group in 4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol enhances electron density at position 2 compared to halogenated phenyl groups in C1–C7, which may influence binding interactions in biological targets . The pyrazine ring introduces electron-withdrawing properties, contrasting with electron-donating groups like methoxy (C6) or methylthio (C5) in piperazine-linked esters .

Synthetic Accessibility: Piperazine-linked esters (C1–C7) were synthesized via crystallization in ethyl acetate with yields up to 90%, whereas 6-(dimethylamino)quinolin-2-ol derivatives required harsher conditions (e.g., concentrated $ H2SO4 $) and column chromatography . Pyrazoloquinolinones were synthesized via microwave (MW) heating, reducing reaction times from days to hours compared to conventional methods .

Biological Relevance: Pyrazolo[4,3-c]quinolin-3-ones exhibit activity as Chk1 inhibitors and PDE4 modulators, with substituent-dependent potency . The pyrazine-piperidine group in the target compound may mimic these pharmacophoric features but with distinct spatial arrangement.

Physicochemical Properties
Property This compound 6-(Dimethylamino)quinolin-2-ol C1–C7 Piperazine Esters
Solubility Moderate (hydroxyl enhances hydrophilicity) Low (dimethylamino reduces polarity) Low (ester groups dominate)
Melting Point Not reported 50–100°C (after purification) 120–180°C (crystalline forms)
Synthetic Yield Not reported 57% (after recrystallization) 15–90% (MW vs. conventional)

Biological Activity

4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H24N4O3C_{17}H_{24}N_{4}O_{3} with a molecular weight of approximately 332.4 g/mol. The compound features a quinoline core substituted with a piperidine and pyrazine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazine ring allows for potential hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. Preliminary studies suggest that it may inhibit certain enzymes involved in signal transduction pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism involves induction of apoptosis through caspase activation and modulation of key signaling pathways like NF-κB and p53 .

Anti-inflammatory Effects

Quinoline derivatives have been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression has been linked to the anti-inflammatory activity observed in these compounds .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the quinoline or piperidine rings can significantly alter the compound's potency and selectivity for specific targets. For instance:

CompoundActivityNotes
This compoundAnticancerInduces apoptosis in breast cancer cell lines
N-(3-phenylpropyl)-4-(pyrazin-2-yloxy)piperidineAnti-inflammatoryInhibits NO production in macrophages
N-(4-{[4-(Pyrazin-2-Yl)piperazin-1-Yl]carbonyl}phenyl)quinolineAnticancerExhibits cytotoxicity against multiple cancer types

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various quinoline derivatives on MCF-7 cells using the MTT assay, revealing that certain compounds exhibited IC50 values comparable to standard chemotherapeutic agents .
  • Inhibition Studies : In vitro studies indicated that compounds similar to this compound effectively inhibited COX enzymes, suggesting their potential as anti-inflammatory agents .

Q & A

Q. Advanced

  • Enzyme inhibition : Screen against kinases (e.g., sphingosine kinases) using fluorescence-based ADP-Glo™ assays, leveraging the quinoline core’s affinity for ATP-binding pockets .
  • Cellular uptake : Radiolabel the compound with 14C^{14}C to track intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity : MTT assays with IC50_{50} determination, comparing activity against structural analogs to identify SAR trends .

How can aqueous solubility challenges be addressed during formulation for in vivo studies?

Q. Advanced

  • Salt formation : Co-crystallize with lactic acid (as in ) to improve solubility via protonation of the quinoline nitrogen.
  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability, as demonstrated for lapatinib-derived quinoline analogs .
  • Prodrug strategies : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo to regenerate the active compound .

How should contradictory data on reaction outcomes (e.g., incomplete vs. complete conversion) be resolved?

Q. Advanced

  • Factorial design : Systematically vary parameters (catalyst loading, solvent, temperature) to identify critical factors. For example, shows 100% conversion in ethanol at 60°C but incomplete reactions at RT .
  • Kinetic studies : Monitor reaction progress via inline FTIR or LC-MS to detect intermediate species or side products .
  • Computational modeling : Use DFT calculations to predict energy barriers for key steps, guiding experimental redesign .

What structural analogs are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

  • Replace the pyrazine ring with pyridine (alters electron density) .
  • Modify the piperidine with 4-methylpiperazin-1-yl (enhances solubility and target affinity) .
  • Substitute the quinolin-2-ol with 6-chloro-2-phenyl derivatives to assess halogen effects on potency .

What metabolic pathways are predicted for this compound based on its functional groups?

Q. Advanced

  • Phase I metabolism : Oxidation of the piperidine ring via CYP3A4 to form N-oxides, detectable via LC-MS/MS .
  • Phase II metabolism : Glucuronidation of the quinolin-2-ol hydroxyl group, confirmed using UDP-glucuronosyltransferase assays .
  • In silico prediction : Tools like ADMET Predictor™ can model clearance rates and metabolite profiles .

Which advanced analytical techniques are required to resolve structural ambiguities in derivatives?

Q. Advanced

  • 2D NMR : 1H^1H-13C^{13}C HSQC/HMBC to assign quaternary carbons and verify regiochemistry .
  • X-ray crystallography : Resolve tautomeric forms of the quinolin-2-ol moiety (e.g., lactam vs. enol) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulae of trace impurities (<0.1%) .

How can in vivo efficacy be evaluated in disease models relevant to this compound’s mechanism?

Q. Advanced

  • Neurodegeneration models : Test dopamine receptor agonism in MPTP-induced Parkinson’s mice, leveraging structural similarity to D2/D3 agonists .
  • Cancer xenografts : Administer in nude mice with breast cancer tumors (MDA-MB-231) and monitor tumor volume vs. controls .
  • Pharmacokinetics : Measure plasma half-life using LC-MS and correlate with efficacy endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.